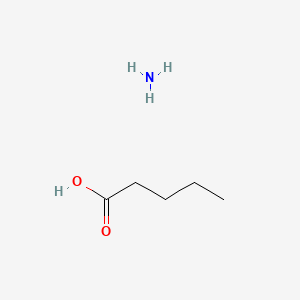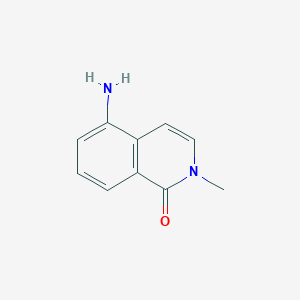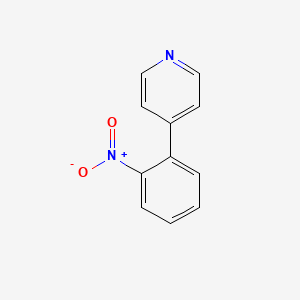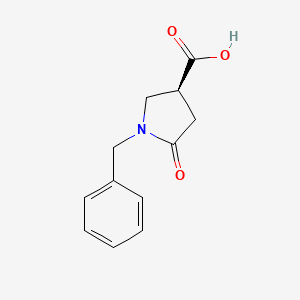![molecular formula C18H19N3O2S B3266574 N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide CAS No. 428857-90-3](/img/structure/B3266574.png)
N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide
Descripción general
Descripción
“N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide” is a chemical compound . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Aplicaciones Científicas De Investigación
Pharmacological Applications
- Chemistry and Pharmacology of Synthetic Opioids : Research on non-fentanyl novel synthetic opioids, including N-substituted benzamides, explores their chemistry, pharmacology, and emergence as substances of abuse, highlighting the significance of structural modifications on drug effects and the importance of international monitoring (K. Sharma et al., 2018).
Environmental Degradation
- Degradation of Nitrogen-Containing Hazardous Compounds : Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including amines and dyes, which are resistant to conventional degradation. This research underscores the importance of developing technologies to address the environmental impact of such compounds (Akash P. Bhat and P. Gogate, 2021).
Therapeutic Development
- Histone Deacetylase Inhibitors : The development of histone deacetylase (HDAC) inhibitors, including certain benzamides, for cancer therapy exemplifies the role of chemical compounds in modulating gene expression for therapeutic purposes (P. Marks et al., 2004).
Prospects and Applications of Chemical Compounds
- Macamides in Lepidium meyenii : The study of macamides, bioactive compounds with a range of effects from fertility enhancement to neuroprotection, highlights the ongoing interest in understanding the relationships between chemical structures and pharmacological effects, as well as the mechanisms underlying these activities (Hongkang Zhu et al., 2020).
Propiedades
IUPAC Name |
N-[3-(butanoylcarbamothioylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-7-16(22)21-18(24)20-15-11-6-10-14(12-15)19-17(23)13-8-4-3-5-9-13/h3-6,8-12H,2,7H2,1H3,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZSMTCJFJNSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















